ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring and a piperazine-carboxylate side chain. Its structural complexity arises from the (Z)-configured thiazolidinone-methylidene linker, a 9-methyl substituent on the pyridopyrimidinone system, and a butan-2-yl group on the thiazolidinone moiety. The compound’s thioxo (C=S) group in the thiazolidinone ring may confer distinct electronic and steric properties compared to oxo (C=O) analogs, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C24H29N5O4S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-5-16(4)29-22(31)18(35-24(29)34)14-17-20(25-19-15(3)8-7-9-28(19)21(17)30)26-10-12-27(13-11-26)23(32)33-6-2/h7-9,14,16H,5-6,10-13H2,1-4H3/b18-14- |
InChI Key |
RFSVRMVGHCQFRK-JXAWBTAJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis The process begins with the preparation of the thiazolidine ring, which is then coupled with the pyridopyrimidine core
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Pyridopyrimidine Core Synthesis: This involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.
Coupling and Esterification: The thiazolidine and pyridopyrimidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. The final esterification step involves the reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biochemical pathways.
Pharmacology: Its potential effects on different physiological systems are of interest for developing new drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridopyrimidine core can bind to nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with three classes of heterocycles:
Pyridopyrimidinone Derivatives (e.g., pyrazolo[3,4-d]pyrimidines in ): Similarity: Both feature fused pyrimidine rings with electron-withdrawing substituents (e.g., oxo/thioxo groups). Difference: The target compound’s pyrido[1,2-a]pyrimidinone lacks the pyrazole ring present in pyrazolo[3,4-d]pyrimidines, altering conjugation and steric bulk .
Thiazolidinone Derivatives (e.g., 3-substituted thiazolidin-4-ones in ): Similarity: The thioxo group in the thiazolidinone ring is a shared feature. Difference: The (Z)-methylidene bridge in the target compound creates rigidity, unlike flexible alkyl chains in simpler thiazolidinones .
Piperazine-Carboxylate Derivatives (e.g., pyrrolo[3,4-d]pyridazinones in ): Similarity: Piperazine pharmacophores are common in both, enhancing solubility and receptor interactions. Difference: The target compound’s ethyl carboxylate group differs from pyridazinone-based analogs, affecting polarity and metabolic stability .
Research Findings and Implications
Thioxo vs. Oxo Groups: The thioxo group in the thiazolidinone ring may enhance binding to cysteine-rich enzyme active sites (e.g., kinases, dehydrogenases) compared to oxo analogs, as seen in related thiazolidinone inhibitors .
Piperazine Tail : The ethyl carboxylate group likely improves pharmacokinetics by balancing lipophilicity and solubility, a trend observed in piperazine-based drugs like sitagliptin .
Steric Effects : The butan-2-yl substituent may reduce off-target interactions by imposing steric hindrance, a strategy validated in selective kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
